molecular formula C10H9ClN2OS B3301834 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine CAS No. 912969-56-3

4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

Cat. No.: B3301834
CAS No.: 912969-56-3
M. Wt: 240.71 g/mol
InChI Key: BRUSSYOVYPFRNM-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine is a thiazole derivative featuring a chlorine substituent at the 4-position of the thiazole ring and a 4-methoxyphenyl group attached to the amine at the 2-position. Its molecular formula is C₁₀H₉ClN₂OS, with a calculated molecular weight of 240.71 g/mol.

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)12-10-13-9(11)6-15-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUSSYOVYPFRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the thiazole ring . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .

Scientific Research Applications

Pharmaceutical Research

Ion Channel Modulation
The primary application of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine lies in its ability to selectively activate potassium channels, specifically KCNQ1. This is crucial for cardiac repolarization and offers therapeutic potential for conditions such as cardiac arrhythmias and other disorders associated with ion channel dysfunction.

Mechanism of Action
Research indicates that the compound interacts selectively with specific potassium channels, which is essential for understanding its pharmacological profile. Modifications to the methoxy group have been shown to influence both metabolic stability and interaction affinity with target proteins, thereby enhancing its potential as a drug candidate.

Anticancer Activity

The thiazole scaffold is well-known for its diverse biological activities, including anticancer properties. Various derivatives of 2-aminothiazoles have demonstrated significant cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against hepatocellular carcinoma and other malignancies .

Case Studies

  • Cytotoxicity Assays : Derivatives containing the thiazole moiety have been tested against human liver hepatocellular carcinoma (HepG2) and VERO cells, showing potent cytotoxic effects. For example, structural modifications led to enhanced activity against these cancer cell lines .
  • Structure-Activity Relationships (SAR) : Studies have detailed how variations in the thiazole structure can significantly impact anticancer activity, suggesting that the presence of specific substituents can enhance potency against various cancer types .

Other Biological Activities

Antimicrobial and Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit antimicrobial and anti-inflammatory activities. This broad spectrum of biological effects makes thiazole derivatives attractive candidates for further development in therapeutic applications beyond oncology .

Comparative Analysis with Related Compounds

A comparative table highlights the biological activities of various thiazole derivatives:

Compound NameChlorine PositionBiological Activity
This compound4Selective potassium channel activator
4-(4-Methoxyphenyl)thiazol-2-amineNoneModerate potassium channel activity
5-Chloro-N-(4-methoxyphenyl)thiazol-2-amine5Altered activity compared to parent
N-(4-Methoxybenzyl)thiazol-2-amineNoneDifferent interaction profile

This table illustrates how structural variations can influence both the chemical reactivity and biological efficacy of thiazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

The table below compares key properties of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine with structurally related thiazol-2-amine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity References
This compound 4-Cl, N-(4-OMePh) 240.71 Not reported ~85* Under investigation
4-(4-Methoxyphenyl)thiazol-2-amine N-(4-OMePh) 206.27 115–165 94 Precursor for anti-inflammatory agents
4-(4-Chlorophenyl)thiazol-2-amine 4-Cl 190.26 213 72–88 MMP inhibition, anti-inflammatory
4-(4-Nitrophenyl)thiazol-2-amine 4-NO₂ 221.26 286 92 Synthetic intermediate
4h (Triazolyl-substituted derivative) N,N-bis(triazolyl), 4-OMePh 576.24 176 76 Anti-inflammatory
4c (Piperazine-linked derivative) 3,4,5-OMePh, piperazine 547.65 216–217 30 Anticancer (preclinical)

*Estimated based on similar synthesis methods .

Key Observations:
  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points compared to electron-donating groups (e.g., OMe). For instance, 4-(4-nitrophenyl)thiazol-2-amine melts at 286°C , while 4-(4-methoxyphenyl)thiazol-2-amine melts at 115–165°C .
  • Synthetic Yields : Halogenated derivatives (e.g., 4-(4-chlorophenyl)thiazol-2-amine) show moderate yields (72–88%) , whereas methoxy-substituted analogs achieve higher yields (94%) due to milder reaction conditions .

Structural Modifications and Pharmacological Outcomes

  • Chlorine vs. Methoxy Groups : Chlorine improves metabolic stability and lipophilicity, favoring membrane permeability, while methoxy groups enhance solubility and electronic effects for receptor interactions .
  • Hybrid Derivatives : Combining chloro and methoxy substituents (as in the target compound) may balance solubility and bioavailability, though experimental data are pending.

Biological Activity

4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a thiazole ring, which contributes to its pharmacological properties. Research indicates its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10ClN3OS\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{OS}

This compound features a chloro substituent and a methoxyphenyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes involved in cellular processes or interact with receptors, modulating their activity. Notably, its ability to disrupt microbial cell membranes enhances its efficacy as an antimicrobial agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent inhibitory effects. The mechanism involves disruption of microbial cell membrane integrity and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A-431 (skin cancer) cells. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances its cytotoxicity by facilitating interactions with cellular targets involved in proliferation pathways .

Cell Line IC50 (µM) Mechanism
HepG21.61Inhibition of cell proliferation
A-4311.98Induction of apoptosis

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It demonstrated superior activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Research : A study investigating the effects on HepG2 cells revealed that treatment with this thiazole derivative resulted in significant cell death compared to control groups, with mechanisms involving apoptosis being confirmed through flow cytometry assays .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked reduction in edema compared to untreated controls, indicating its therapeutic potential in inflammatory diseases .

Q & A

Q. What analytical challenges arise in purity assessment?

  • Solutions :
  • HPLC-DAD/MS : Detects trace impurities (e.g., regioisomers from incomplete cyclization).
  • Elemental Analysis : Confirms stoichiometry (e.g., %C deviation <0.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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